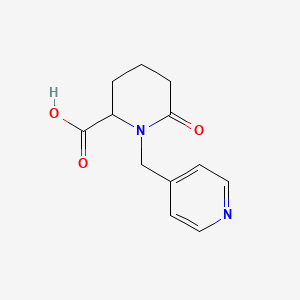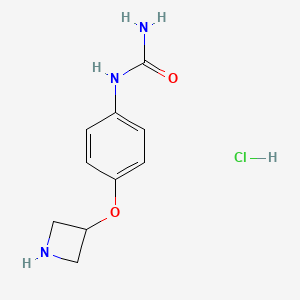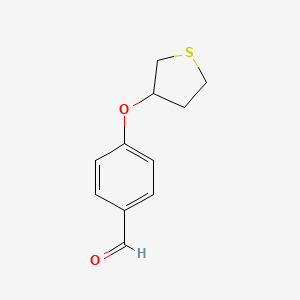
3-氯-6-(吡啶-2-基)吡啶并嘧啶-4-羧酸乙酯
描述
Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate is a heterocyclic compound that contains both pyridazine and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine and ester functional groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
科学研究应用
Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.
作用机制
Target of Action
They have been studied as kinase inhibitors , acetylcholinesterase inhibitors , and ligands for gamma-hydroxybutyric acid (GHB) binding sites .
Mode of Action
Similar compounds may inhibit the activity of enzymes like kinases or acetylcholinesterase, or bind to ghb binding sites, altering the normal function of these targets .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Kinase inhibitors, for example, can affect signal transduction pathways, while acetylcholinesterase inhibitors can affect neurotransmission .
Result of Action
Similar compounds can have a variety of effects, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, and anti-proliferative activity .
生化分析
Biochemical Properties
Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate and these kinases can lead to the modulation of their activity, thereby affecting downstream signaling events .
Cellular Effects
The effects of Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate has been observed to affect the expression of certain genes involved in cell proliferation and apoptosis. Additionally, it can modulate metabolic pathways, leading to changes in the levels of key metabolites within the cell .
Molecular Mechanism
The molecular mechanism of action of Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate has been shown to inhibit the activity of certain kinases by binding to their active sites. This inhibition can result in the suppression of downstream signaling pathways and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as the modulation of cell signaling pathways and the promotion of cell survival. At high doses, Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at certain dosage levels .
Metabolic Pathways
Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of other biomolecules. For example, this compound can influence the activity of enzymes involved in the synthesis and degradation of nucleotides, leading to changes in metabolic flux and metabolite levels. These interactions can have significant effects on cellular metabolism and overall cell function .
Transport and Distribution
The transport and distribution of Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of this compound within tissues can also affect its overall biological effects .
Subcellular Localization
The subcellular localization of Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate is an important factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The subcellular localization of this compound can have significant implications for its biological activity and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate typically involves the reaction of 3-chloro-6-(pyridin-2-yl)pyridazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and reactors can also minimize the risk of side reactions and improve the overall efficiency of the synthesis.
化学反应分析
Types of Reactions
Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The pyridazine ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted pyridazine derivatives.
Hydrolysis: Formation of 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylic acid.
Oxidation and Reduction: Various oxidized or reduced pyridazine derivatives.
相似化合物的比较
Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate can be compared with other pyridazine derivatives, such as:
Pyridazine-3-carboxylate: Lacks the chlorine and pyridine substituents, making it less versatile in certain reactions.
6-Chloropyridazine: Does not contain the ester group, limiting its use in esterification reactions.
Pyridazine-4-carboxylate: Similar structure but without the chlorine and pyridine groups, affecting its reactivity and applications.
The unique combination of functional groups in Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate makes it a valuable compound for various synthetic and research applications.
属性
IUPAC Name |
ethyl 3-chloro-6-pyridin-2-ylpyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-2-18-12(17)8-7-10(15-16-11(8)13)9-5-3-4-6-14-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUQTFKLDDCCKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid](/img/structure/B1491833.png)
![(E)-4-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid](/img/structure/B1491835.png)
![6-Ethoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide](/img/structure/B1491836.png)
![2-Azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1491837.png)
![2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1491838.png)
![5-glycyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491839.png)
![5-glycyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1491846.png)
![3-(6-Chloro-2-methylpyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491847.png)
![6-Ethoxy-3-prolyl-3-azabicyclo[3.1.1]heptane](/img/structure/B1491848.png)
